molecular formula C11H8O3 B033892 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone CAS No. 105290-46-8

5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone

Cat. No. B033892
M. Wt: 188.18 g/mol
InChI Key: FIGAANRGYUFDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone, also known as homovanillic acid lactone, is a lactone derivative of homovanillic acid. It is an important intermediate in the synthesis of homovanillic acid, which is a metabolite of dopamine, a neurotransmitter in the brain. Homovanillic acid lactone has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

Homovanillic acid lactone is a lactone derivative of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid, which is a metabolite of dopamine. Homovanillic acid lactone can be converted to 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid by lactonase, an enzyme that is present in many tissues, including the brain. Homovanillic acid is further metabolized to vanillylmandelic acid, which is excreted in the urine. The metabolism of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone reflects the activity of the dopaminergic system and provides a useful biomarker for dopamine metabolism.

Biochemical And Physiological Effects

Homovanillic acid lactone has no known biochemical or physiological effects. However, 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid, the metabolite of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone, has been implicated in the regulation of mood, behavior, and cognition. Homovanillic acid levels have been shown to be altered in various neuropsychiatric disorders, such as schizophrenia, bipolar disorder, and major depression. The measurement of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid in biological fluids has been used as a diagnostic tool and a biomarker for the treatment response in these disorders.

Advantages And Limitations For Lab Experiments

Homovanillic acid lactone has several advantages for lab experiments. It is readily available and inexpensive. It can be synthesized in large quantities and stored for long periods without degradation. It is also stable under a wide range of conditions and can be easily transported. However, 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone has some limitations for lab experiments. It is not very soluble in water and requires a solvent for dissolution. It is also sensitive to acid and heat and requires careful handling to avoid degradation.

Future Directions

Homovanillic acid lactone has potential applications in various fields of scientific research. Some possible future directions are:
1. Development of new methods for the synthesis of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone with higher yield and purity.
2. Investigation of the mechanism of action of lactonase, the enzyme that hydrolyzes 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone to 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid.
3. Development of new assays for the measurement of lactonase activity using 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone as a substrate.
4. Investigation of the role of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone in the regulation of dopamine metabolism and its implications for neuropsychiatric disorders.
5. Development of new biomarkers for the diagnosis and treatment response of neuropsychiatric disorders based on the measurement of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone and its metabolites.

Synthesis Methods

Homovanillic acid lactone can be synthesized from 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid through a lactonization reaction. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, at high temperature. The yield of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone can be improved by using a solvent, such as acetic anhydride or acetic acid, to drive the reaction to completion.

Scientific Research Applications

Homovanillic acid lactone has been used in scientific research as a precursor for the synthesis of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid, which is an important biomarker for dopamine metabolism. Homovanillic acid can be measured in biological fluids, such as blood, urine, and cerebrospinal fluid, to assess the activity of the dopaminergic system. Homovanillic acid lactone has also been used as a substrate for the enzymatic assay of lactonase, an enzyme that hydrolyzes lactones to their corresponding acids.

properties

CAS RN

105290-46-8

Product Name

5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

9-hydroxy-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,8,10-tetraen-3-one

InChI

InChI=1S/C11H8O3/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h3-5,12H,1-2H2

InChI Key

FIGAANRGYUFDRO-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC3=C2C(=C1)C(=O)O3)O

Canonical SMILES

C1CC2=C(C=CC3=C2C(=C1)C(=O)O3)O

Other CAS RN

105290-46-8

synonyms

5-hydroxy-3,4-dihydronaphthalene-1,8-carbolactone

Origin of Product

United States

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